molecular formula C17H19N5O2 B2511250 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenylbutanamide CAS No. 2034353-66-5

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenylbutanamide

Cat. No.: B2511250
CAS No.: 2034353-66-5
M. Wt: 325.372
InChI Key: ZATHOYCIMGAAJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenylbutanamide is a novel chemical entity designed for preclinical research and drug discovery. This compound features a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in medicinal chemistry known for its wide range of biological activities . The 1,2,4-triazole nucleus is a biologically important heterocycle, and derivatives based on this structure have been extensively investigated and reported to possess significant pharmacological properties, including antibacterial, antifungal, anticancer, anticonvulsant, and anti-inflammatory activities . The integration of the 6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine moiety with a 2-phenylbutanamide chain is intended to create a hybrid molecule with potential for multi-target engagement. Researchers can leverage this compound as a key intermediate or a chemical probe to explore new pathways in oncology and infectious disease, to develop new central nervous system (CNS) agents, or to synthesize more complex analogues for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-3-13(12-7-5-4-6-8-12)17(23)18-11-15-20-19-14-9-10-16(24-2)21-22(14)15/h4-10,13H,3,11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATHOYCIMGAAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenylbutanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a unique structural arrangement combining a triazolo-pyridazine core with a phenylbutanamide moiety. This configuration is significant as it influences the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC17H20N6O2
Molecular Weight348.38 g/mol
CAS Number2034326-16-2
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Biological Activity Overview

Research indicates that compounds containing triazolo and pyridazine rings exhibit significant biological activity. The following sections summarize key findings regarding the biological activity of this compound.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives with similar structures have shown promising results against various cancer cell lines:

  • In Vitro Studies : Compounds related to this compound were tested against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. Notably, one derivative demonstrated an IC50 value of 1.06 μM against A549 cells and 1.23 μM against MCF-7 cells .

The mechanism of action appears to involve inhibition of key enzymes such as c-Met kinase. Inhibitors targeting this pathway have been shown to induce apoptosis in cancer cells and inhibit cell proliferation:

  • Cytotoxicity : The cytotoxic effects of several triazolo-pyridazine derivatives were evaluated using the MTT assay. The results indicated moderate to high cytotoxicity across tested cell lines, with some compounds exhibiting IC50 values below 5 μM .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound. Key observations include:

  • Substituent Effects : Variations in substituents on the phenyl ring significantly influence biological activity. For example:
    • Halogen substitutions enhance potency against specific cancer cell lines.
    • The presence of a methoxy group contributes to increased solubility and bioavailability.
  • Core Structure : The triazolo-pyridazine core is essential for maintaining the compound's interaction with biological targets. Modifications in this region can lead to variations in inhibitory potency against kinases like c-Met.

Case Studies

Several case studies have reported on similar compounds derived from the triazolo-pyridazine framework:

  • Compound 12e : Exhibited significant cytotoxicity against multiple cancer cell lines with an IC50 value of 1.06 μM for A549 cells and 0.09 μM for c-Met kinase inhibition .
  • Comparative Analysis : Other structurally related compounds were assessed for their biological activity:
    • SLU-2633 : Demonstrated antiparasitic properties.
    • 5-(Trifluoromethyl)-1H-[1,2,4]triazole : Showed antifungal activity.

Comparison with Similar Compounds

Key Observations :

  • The absence of sulfur or pyridine rings in the target compound reduces molecular weight and may lower solubility compared to the thiazol-2-yl derivative .

Antimicrobial Activity

  • N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide analogs () exhibit moderate activity against microbial pathogens. The target compound’s phenylbutanamide group may similarly contribute to hydrophobic interactions with microbial enzymes .

Antiproliferative and Cytotoxic Effects

  • [1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy derivatives () lose thrombin inhibitory activity but gain antiproliferative effects in ester forms. The target compound’s amide group may confer metabolic stability over esters, though this could reduce cell permeability .
  • Compound 24 (), a chloro-substituted triazolopyridazine, shows significant cytotoxicity (IC₅₀: ~1.2 μg/mL against HepA cells).

Cytotoxicity of Glycinate Derivatives

  • N-Benzoyl-(6-hydrazino[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycine hydrazide () demonstrates dose-dependent cytotoxicity. The target compound’s phenylbutanamide side chain might reduce direct DNA interaction, leading to milder cytotoxic effects .

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